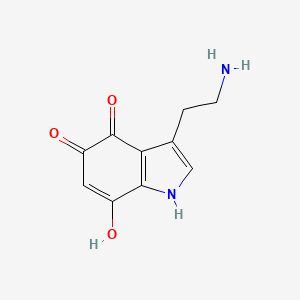

5-Hydroxytryptamine-4,7-dione

Overview

Description

5-Hydroxytryptamine-4,7-dione is a derivative of serotonin, a well-known neurotransmitter. This compound is notable for its unique structure, which includes two ketone groups at positions 4 and 7 on the indole ring. It is a potent neurotoxin and has been studied for its effects on the nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxytryptamine-4,7-dione can be synthesized from 5-hydroxytryptamine through a series of oxidation reactions. The process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds via intermediate compounds such as 5,7-dihydroxytryptamine and 4,5,7-trihydroxytryptamine .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxytryptamine-4,7-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinonoid structures.

Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Quinonoid derivatives.

Reduction: 5,7-dihydroxytryptamine.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

5-Hydroxytryptamine-4,7-dione has several applications in scientific research:

Chemistry: Used as a model compound to study oxidation and reduction reactions of indole derivatives.

Medicine: Studied for its potential therapeutic applications in neurodegenerative diseases and as a tool to understand serotonin-related disorders.

Industry: Potential use in the synthesis of complex organic molecules and pharmaceuticals.

Mechanism of Action

The neurotoxic effects of 5-Hydroxytryptamine-4,7-dione are primarily due to its ability to generate reactive oxygen species (ROS) during its auto-oxidation. These ROS can cause oxidative damage to neuronal cells. The compound also forms electrophilic quinonoid intermediates that can covalently bind to essential cellular molecules, disrupting their function .

Comparison with Similar Compounds

- 5,6-Dihydroxytryptamine

- 5,7-Dihydroxytryptamine

- 6,6-bi-5-Hydroxytryptamine-4,7-dione

Comparison: 5-Hydroxytryptamine-4,7-dione is unique due to its specific oxidation pattern and the presence of ketone groups at positions 4 and 7. This structure imparts distinct chemical reactivity and biological activity compared to other hydroxytryptamines. For instance, 5,6-dihydroxytryptamine and 5,7-dihydroxytryptamine are also neurotoxic but differ in their oxidation states and the positions of hydroxyl groups .

Biological Activity

5-Hydroxytryptamine-4,7-dione, also known as 5-HT-4,7-dione, is a derivative of serotonin, a critical neurotransmitter involved in various physiological processes. This compound has garnered attention due to its unique chemical structure and significant biological activities, particularly its neurotoxic effects and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of two ketone groups at positions 4 and 7 on the indole ring. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other hydroxytryptamines. The compound is known to undergo various chemical reactions, including oxidation and reduction, leading to the formation of reactive intermediates that can interact with cellular components.

Table 1: Comparison of Hydroxytryptamines

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ketones at positions 4 and 7 | Neurotoxic; affects serotonin neurons |

| 5,6-Dihydroxytryptamine | Hydroxyl groups at positions 5 and 6 | Neurotoxic; different oxidation states |

| 5,7-Dihydroxytryptamine | Hydroxyl groups at positions 5 and 7 | Neurotoxic; distinct reactivity |

The neurotoxic effects of this compound are primarily attributed to its ability to generate reactive oxygen species (ROS) during auto-oxidation. These ROS can lead to oxidative stress and damage neuronal cells. Additionally, the compound forms electrophilic quinonoid intermediates that can covalently bind to critical cellular molecules such as proteins and lipids, disrupting their normal functions .

Neurotoxicity Studies

Research indicates that this compound selectively targets serotonin neurons, leading to their destruction. This property has been investigated in various in vitro studies where neuronal cell lines were exposed to the compound. The results demonstrated a significant reduction in cell viability correlating with increased concentrations of the compound.

Case Study: In Vitro Neurotoxicity Assessment

In a study assessing the neurotoxic effects of this compound on rat cortical neurons:

- Concentration : Cells were treated with varying concentrations (0.1 µM to 10 µM).

- Findings : A dose-dependent decrease in neuronal viability was observed, with significant cell death at concentrations above 1 µM.

- Mechanism : The study concluded that the neurotoxicity was mediated through oxidative stress pathways.

Pharmacological Applications

Despite its neurotoxic properties, there is ongoing research into the potential therapeutic applications of this compound. It has been explored as a model compound for studying serotonin-related disorders and neurodegenerative diseases.

Potential Therapeutic Uses

- Neurodegenerative Diseases : Investigated for its role in understanding the pathophysiology of diseases like Parkinson's and Alzheimer's.

- Antidepressant Research : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects by modulating serotonin receptor activity .

Table 2: Summary of Pharmacological Studies

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Neurotoxicity | In vitro neuronal assays | Dose-dependent cell death observed |

| Antidepressant potential | Receptor binding assays | Identified as a ligand for serotonin receptors |

| Mechanistic studies | Oxidative stress assays | ROS generation linked to neurotoxicity |

Properties

IUPAC Name |

3-(2-aminoethyl)-7-hydroxy-1H-indole-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-2-1-5-4-12-9-6(13)3-7(14)10(15)8(5)9/h3-4,12-13H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVFDKFQRBITDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=CN2)CCN)C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905564 | |

| Record name | 3-(2-Aminoethyl)-7-hydroxy-1H-indole-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100513-78-8 | |

| Record name | 5-Hydroxytryptamine-4,7-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100513788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Aminoethyl)-7-hydroxy-1H-indole-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.